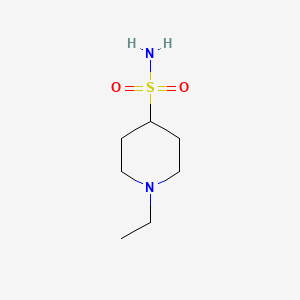

N-(1-(2-甲基-6-(三氟甲基)嘧啶-4-基)哌啶-4-基)-5-苯基异噁唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-substituted pyrimidinyl and pyridinyl derivatives has been explored in various studies. For instance, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and characterized by spectral data, including 1H-NMR, 13C-NMR, IR, and MS, along with elemental analysis . Similarly, the synthesis of N-tetrazolylpyridinecarboxamides was reported, with the compounds evaluated for antiallergic activity . Another study described the synthesis of a novel compound, N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, using 13C NMR, 1H NMR, FT-IR, and MS, complemented by single crystal X-ray structural analysis . These studies indicate a trend in synthesizing N-substituted heterocyclic compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray diffraction, which is consistent with the molecular structure optimized using density functional theory (DFT) . The packing of the molecules in the solid state is typically dominated by hydrogen bonds, which can influence the compound's stability and reactivity. The importance of the triazine heterocycle for high potency and selectivity was highlighted in the discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase .

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through various reactions, such as intramolecular cyclization, N-allylation, and N-propargyl alkylation, leading to the formation of isoxazolines and isoxazoles . The regiospecific 1,3-dipolar cycloaddition reactions are also employed to synthesize target compounds with specific structural features . These reactions are crucial for modifying the chemical structure to enhance biological activity or to probe the function of the compounds in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using a range of techniques. Spectral data from NMR, IR, and MS provide insights into the electronic structure and functional groups present in the molecules . Elemental analysis confirms the composition of the synthesized compounds. The antifungal and antiallergic activities of these compounds suggest that their physical and chemical properties are conducive to interacting with biological targets . The anti-proliferative activity of certain compounds on specific cell lines also indicates their potential therapeutic applications .

科学研究应用

合成和生物评价

N-(1-(2-甲基-6-(三氟甲基)嘧啶-4-基)哌啶-4-基)-5-苯基异噁唑-3-甲酰胺在合成化学和生物评价领域得到探讨,重点关注其作为抗癌剂的潜力以及与各种生物靶点的相互作用。通过各种化学反应合成的一系列新颖衍生物展示了对癌细胞系的细胞毒活性,突显了该化合物在抗癌研究中的相关性。结构活性关系(SAR)被精心分析以增强其治疗潜力(Rahmouni et al., 2016)。

抗血管生成特性

对该化合物衍生物的进一步研究揭示了显著的抗血管生成和DNA裂解活性,表明通过抑制血管形成和直接与DNA相互作用的双重作用机制来对抗癌。这种双重功能强调了该化合物作为多功能抗癌剂的潜力(Kambappa et al., 2017)。

抗炎和镇痛剂

该化合物的框架为开发具有显著抗炎和镇痛特性的新型苯二呋喃基、三嗪、噁二唑啉和噻唑嘧啶提供了基础。这些衍生物在抗炎和镇痛试验中表现出显著的COX-2选择性和保护作用,展示了该化合物在治疗炎症性疾病的药物开发中的多功能性(Abu‐Hashem等,2020)。

代谢研究

对临床试验中用于慢性髓性白血病的相关抗肿瘤酪氨酸激酶抑制剂的代谢谱进行研究,为了解该化学类别化合物的代谢途径和潜在相互作用提供了见解。了解代谢对于优化治疗效果和减少不良反应至关重要(Gong et al., 2010)。

NF-kappaB和AP-1基因表达抑制

研究重点放在修改相关化合物的嘧啶部分以抑制NF-kappaB和AP-1基因表达,为开发新型抗炎和抗癌疗法奠定了基础。这些发现突显了该化合物的结构基元在调节基因表达和免疫反应中的重要性(Palanki et al., 2000)。

属性

IUPAC Name |

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N5O2/c1-13-25-18(21(22,23)24)12-19(26-13)29-9-7-15(8-10-29)27-20(30)16-11-17(31-28-16)14-5-3-2-4-6-14/h2-6,11-12,15H,7-10H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIRHLQLHGJYHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine](/img/structure/B2506882.png)

![Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride](/img/structure/B2506885.png)

![5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2506887.png)

![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)

![2-[(4-Methylphenyl)methyl-prop-2-ynylamino]-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B2506890.png)

![(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine](/img/structure/B2506893.png)

![[4-[(3-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2506894.png)

![N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2506895.png)

![6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2506898.png)

![4-[6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2506899.png)

![2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride](/img/structure/B2506902.png)